molecular formula C9H9BrClNO2 B8797498 Methyl 3-amino-6-bromo-5-chloro-2-methylbenzoate

Methyl 3-amino-6-bromo-5-chloro-2-methylbenzoate

Cat. No. B8797498
M. Wt: 278.53 g/mol
InChI Key: GNURPWINHOCNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-6-bromo-5-chloro-2-methylbenzoate is a useful research compound. Its molecular formula is C9H9BrClNO2 and its molecular weight is 278.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-amino-6-bromo-5-chloro-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-6-bromo-5-chloro-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 3-amino-6-bromo-5-chloro-2-methylbenzoate

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

methyl 5-amino-2-bromo-3-chloro-6-methylbenzoate

InChI

InChI=1S/C9H9BrClNO2/c1-4-6(12)3-5(11)8(10)7(4)9(13)14-2/h3H,12H2,1-2H3

InChI Key

GNURPWINHOCNCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1N)Cl)Br)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-amino-6-bromo-2-methylbenzoate (960 mg, 3.93 mmol) in acetonitrile (40 mL) was added N-chlorosuccinimide (525 mg, 3.93 mmol) under ice-cooling, and the mixture was stirred at 60° C. for 15 hr. The reaction mixture was diluted with ethyl acetate, washed with saturated aqueous sodium hydrogen carbonate solution, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane=0/100→30/70) to give the title compound (1.05 g, yield 96%).
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
525 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

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